molecular formula C23H21Br2NO3 B15044755 3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide

3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide

Cat. No.: B15044755
M. Wt: 519.2 g/mol
InChI Key: ZKIYJUYJMILJGK-UHFFFAOYSA-N
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Description

3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide is an organic compound that belongs to the class of bromodiphenyl ethers. These compounds contain two benzene groups linked via an ether bond, with at least one ring substituted with a bromo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted benzamides or ethers

Scientific Research Applications

3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dibromo-2-hydroxy-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H21Br2NO3

Molecular Weight

519.2 g/mol

IUPAC Name

3,5-dibromo-2-hydroxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)phenyl]benzamide

InChI

InChI=1S/C23H21Br2NO3/c1-13(2)16-9-8-14(3)10-21(16)29-20-7-5-4-6-19(20)26-23(28)17-11-15(24)12-18(25)22(17)27/h4-13,27H,1-3H3,(H,26,28)

InChI Key

ZKIYJUYJMILJGK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=CC=CC=C2NC(=O)C3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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